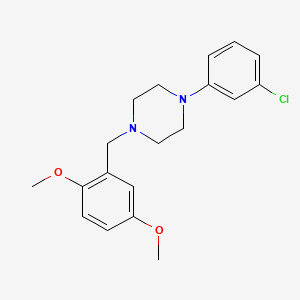
1-(3-chlorophenyl)-4-(2,5-dimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Piperazine derivatives are synthesized through multi-step reactions starting from substituted nitrobenzenes and piperazine. The process typically includes alkylation, where the nitrobenzene reacts with piperazine, followed by acidulation to introduce the desired substituents. Reduction of the nitro group to an amine, diazotization, and hydrolysis steps finalize the synthesis, yielding the target piperazine derivative with specific substituents like chlorophenyl groups (Quan, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is confirmed through instrumental methods such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR). These techniques provide detailed information on the molecular geometry, bond lengths, angles, and the presence of specific functional groups, confirming the successful synthesis of the target compound (Quan, 2006).
Chemical Reactions and Properties
Piperazine compounds can undergo a variety of chemical reactions, including further substitutions, reactions with electrophiles or nucleophiles, and participating in complex formation. Their reactivity is influenced by the nature of substituents attached to the piperazine ring and the electronic effects they impart (Chen et al., 2007).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form are crucial for understanding the behavior of piperazine derivatives in different environments. These properties are determined experimentally and are essential for the compound's application in further chemical synthesis or as potential pharmacologically active agents (Chen et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are fundamental characteristics that define the applications and reactivity patterns of piperazine derivatives. Studies on these compounds often explore their potential biological activities, interaction with biological receptors, and their role as intermediates in organic synthesis (Chen et al., 2007).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-23-18-6-7-19(24-2)15(12-18)14-21-8-10-22(11-9-21)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIQLOVTYHYPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine](/img/structure/B5650567.png)
methanone](/img/structure/B5650573.png)
![methyl 4-[(3-phenylpropanoyl)oxy]benzoate](/img/structure/B5650577.png)
![ethyl 5-[(2-pyridinylamino)sulfonyl]-2-furoate](/img/structure/B5650582.png)
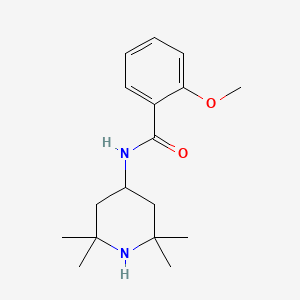
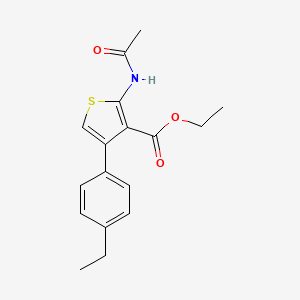
![(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-(pyridin-3-ylacetyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650593.png)
![2-[(5-methylpyrazin-2-yl)methyl]-9-[(4-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650598.png)
![methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5650605.png)
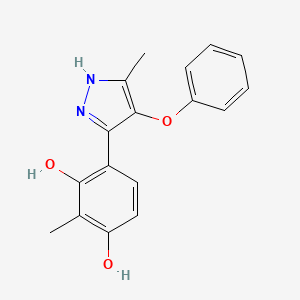
![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(4-methylphenyl)acetyl]piperidine](/img/structure/B5650629.png)
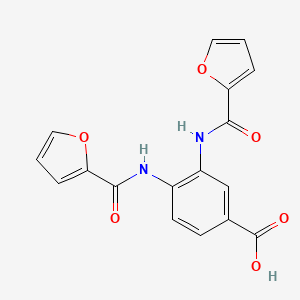
![ethyl 2-(acetylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5650642.png)
![ethyl 4-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5650661.png)